molecular formula C35H45I6N5O15S B1255695 Iosulamide meglumine CAS No. 63534-64-5

Iosulamide meglumine

Cat. No.: B1255695
CAS No.: 63534-64-5
M. Wt: 1569.2 g/mol
InChI Key: IRYYCWRQWAKJMU-WZTVWXICSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iosulamide meglumine involves the iodination of a suitable precursor, followed by the formation of a meglumine salt. The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure the correct iodination and salt formation .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the precursor compounds are mixed under controlled conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Types of Reactions

Iosulamide meglumine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce iodinated derivatives, while reduction may yield deiodinated compounds .

Scientific Research Applications

Iosulamide meglumine has several scientific research applications:

Mechanism of Action

The mechanism of action of iosulamide meglumine involves its ability to enhance the contrast of x-ray images by increasing the density of the target tissues. This is achieved through the high atomic number of iodine, which absorbs x-rays more effectively than surrounding tissues. The meglumine component improves the solubility and bioavailability of the compound, allowing for better distribution and imaging results .

Comparison with Similar Compounds

Similar Compounds

Comparison

Iosulamide meglumine is unique in its specific application for biliary and gallbladder imaging, whereas other similar compounds may be used for different imaging purposes. Its combination with meglumine enhances its solubility and bioavailability, making it more effective in certain diagnostic procedures .

Properties

CAS No.

63534-64-5

Molecular Formula

C35H45I6N5O15S

Molecular Weight

1569.2 g/mol

IUPAC Name

3-[acetyl(ethyl)amino]-5-[3-[3-[3-[acetyl(ethyl)amino]-5-carboxy-2,4,6-triiodoanilino]-3-oxopropyl]sulfonylpropanoylamino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C28H28I6N4O10S.C7H17NO5/c1-5-37(11(3)39)25-19(31)15(27(43)44)17(29)23(21(25)33)35-13(41)7-9-49(47,48)10-8-14(42)36-24-18(30)16(28(45)46)20(32)26(22(24)34)38(6-2)12(4)40;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-10H2,1-4H3,(H,35,41)(H,36,42)(H,43,44)(H,45,46);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

IRYYCWRQWAKJMU-WZTVWXICSA-N

SMILES

CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C.CNCC(C(C(C(CO)O)O)O)O

Synonyms

iosulamide meglumine

Origin of Product

United States

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